GSK PERK Inhibitor

Vue d'ensemble

Description

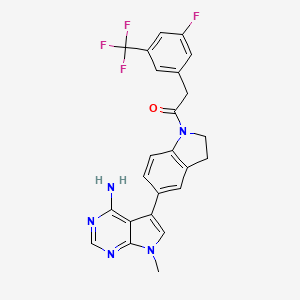

GSK PERK Inhibitor is an inhibitor of PERK, an important transmembrane protein of the endoplasmic reticulum (ER). It can be useful in the treatment of cancer, ocular diseases, and diseases associated with activated unfolded protein response pathways .

Molecular Structure Analysis

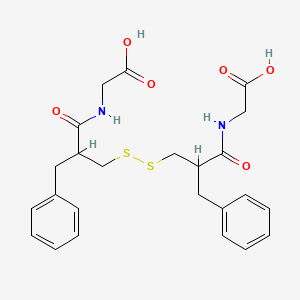

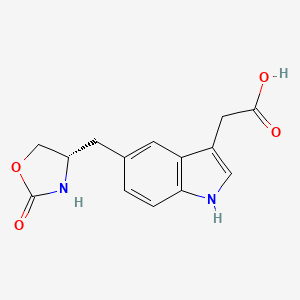

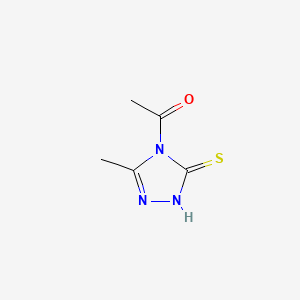

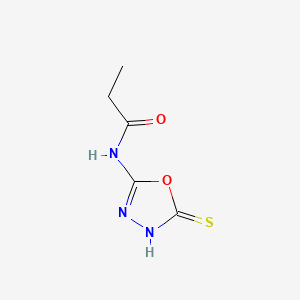

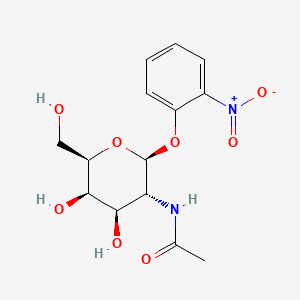

The molecular structure of GSK PERK Inhibitor is complex. The binding sites of PERK and RIPK1 are similar, but their binding response to small molecules is different. The docking models revealed a common binding mode for GSK2606414 and GSK2656157 in the RIPK1 binding site, similar to its cognate ligand .Chemical Reactions Analysis

The chemical reactions involving GSK PERK Inhibitor are complex and involve multiple pathways. For instance, it has been found that GSK2606414 ameliorates ischemia-induced neuronal damage by preventing additional neuronal loss, minimizing brain infarct, reducing brain edema, and preventing neurological symptoms from appearing .Applications De Recherche Scientifique

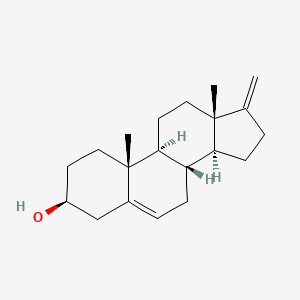

Discovery and Optimization for Preclinical Development : GSK2656157 was developed as an optimized PERK inhibitor for preclinical development, following a drug discovery program focused on decreasing lipophilicity to improve pharmacokinetics and physical properties (Axten et al., 2013).

Tumor Growth Inhibition : GSK2606414, a potent and selective PERK inhibitor, demonstrated inhibition of PERK activation in cells and tumor growth in a human tumor xenograft in mice, indicating potential applications in cancer treatment (Axten et al., 2012).

Enhancing Insulin Secretion in Diabetes : Partial suppression of PERK using GSK2606414 and GSK2656157 showed enhanced glucose-stimulated insulin secretion in mouse and human pancreatic islets, suggesting potential use in treating insulin deficiency (Kim et al., 2017).

Antitumor and Antiangiogenic Activity : GSK2656157, as a PERK inhibitor, exhibited antitumor effects in multiple human tumor xenografts in mice. Its potential mechanisms include altered amino acid metabolism and decreased blood vessel density and vascular perfusion (Atkins et al., 2013).

RIPK1 Inhibition and Misinterpretation Risks : GSK2606414 and GSK2656157 were identified as direct RIPK1 inhibitors, independent of PERK inactivation. This finding highlights the need for cautious interpretation when using these inhibitors in ER stress, cell death, and inflammation research (Rojas-Rivera et al., 2017).

Selective Inhibition and Molecular Docking Analysis : Molecular modeling revealed insights into the selectivity of PERK inhibitors towards RIPK1, aiding in the design of selective PERK kinase inhibitors (Chintha et al., 2019).

eIF2α Phosphorylation-Independent Effects : GSK2656157's inhibition of PERK activity does not always correlate with inhibition of eIF2α phosphorylation, suggesting the compound acts independently of this pathway (Krishnamoorthy et al., 2014).

Mécanisme D'action

Orientations Futures

The future directions of GSK PERK Inhibitor research involve further understanding its selectivity towards different targets and its potential therapeutic applications. More broadly, this work illustrates the potential of molecular docking to correctly predict the binding towards different kinase structures, and will aid in the design of selective PERK kinase inhibitors .

Propriétés

IUPAC Name |

1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F4N5O/c1-32-11-18(21-22(29)30-12-31-23(21)32)14-2-3-19-15(9-14)4-5-33(19)20(34)8-13-6-16(24(26,27)28)10-17(25)7-13/h2-3,6-7,9-12H,4-5,8H2,1H3,(H2,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVQGBJMIQCDEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC(=C5)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F4N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735211 | |

| Record name | 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydro-1H-indol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GSK PERK Inhibitor | |

CAS RN |

1337531-89-1 | |

| Record name | 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydro-1H-indol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

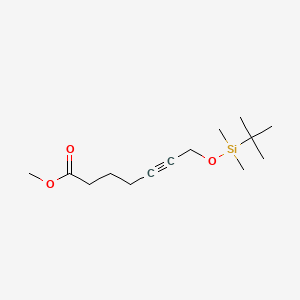

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclobutanecarboxylic acid, 2,3-bis(hydroxymethyl)-, [1S-(1alpha,2alpha,3beta)]- (9CI)](/img/no-structure.png)

![(2S,3aR)-2-Ethoxy-2,3,3a,4,5,6-hexahydronaphtho[1,8-bc]pyran](/img/structure/B586752.png)